molecular formula C7H6BrClN2O B13702184 4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

Katalognummer: B13702184
Molekulargewicht: 249.49 g/mol
InChI-Schlüssel: HDWZDUKSIIRSCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H7BrN2O. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method includes the nitration of benzene to introduce a nitro group, followed by reduction to form an amine. Subsequent bromination and chlorination steps introduce the bromine and chlorine atoms, respectively. The final step involves the formation of the hydroxybenzenecarboximidamide group through a reaction with hydroxylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-3-chloroaniline: Similar in structure but lacks the hydroxybenzenecarboximidamide group.

    4-bromo-3-chlorobenzamide: Contains a benzamide group instead of the hydroxybenzenecarboximidamide group.

Uniqueness

4-bromo-3-chloro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both bromine and chlorine atoms along with the hydroxybenzenecarboximidamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C7H6BrClN2O

Molekulargewicht

249.49 g/mol

IUPAC-Name

4-bromo-3-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI-Schlüssel

HDWZDUKSIIRSCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.